Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Overview
Description
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate is an organic compound with the molecular formula C17H15NO6. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is substituted with a phenoxycarbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenoxycarbonylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a phenoxycarbonyl chloride derivative under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of dimethyl terephthalate and corresponding alcohols.
Substitution: Formation of substituted terephthalate derivatives.
Scientific Research Applications
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The phenoxycarbonylamino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, facilitating targeted delivery .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the phenoxycarbonylamino group, making it less versatile in certain applications.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the phenoxycarbonylamino group, leading to different reactivity and applications.
Dimethyl 2-hydroxyterephthalate:
Uniqueness
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate is unique due to the presence of the phenoxycarbonylamino group, which imparts specific chemical reactivity and potential for forming stable complexes with various molecules. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
dimethyl 2-(phenoxycarbonylamino)benzene-1,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-15(19)11-8-9-13(16(20)23-2)14(10-11)18-17(21)24-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOVBIKEYPSER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.